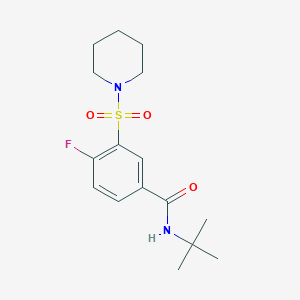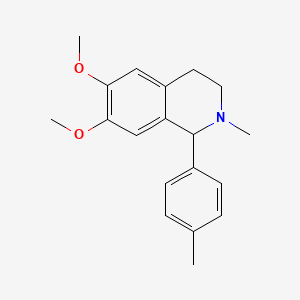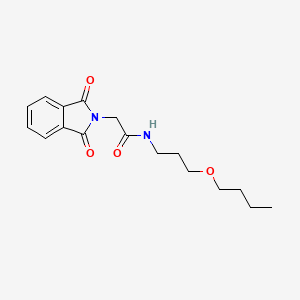
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is involved in the development and progression of several diseases.
作用機序
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways, including the PI3K/AKT pathway, which promotes cell survival and proliferation. By inhibiting BTK, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide blocks these signaling pathways and induces apoptosis in B-cell malignancies. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide also inhibits the activation of B-cells and reduces the production of autoantibodies in autoimmune diseases.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have good selectivity for BTK over other kinases, such as Tec and Itk. In preclinical studies, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to induce apoptosis in B-cell malignancies and reduce the production of autoantibodies in autoimmune diseases. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
実験室実験の利点と制限
One of the main advantages of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is its potent inhibitory activity against BTK, which makes it a promising therapeutic agent in the treatment of various cancers and autoimmune diseases. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide also has good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is its selectivity for BTK over other kinases, which may limit its use in certain diseases where other kinases are involved in the pathogenesis.
将来の方向性
There are several future directions for the development of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide as a therapeutic agent. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the efficacy and safety of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide in clinical trials for the treatment of various cancers and autoimmune diseases. Further studies are also needed to investigate the potential of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its efficacy in the treatment of cancer.
合成法
The synthesis of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide involves several steps, starting with the reaction of 4-fluoro-3-nitrobenzoic acid with tert-butylamine to form the corresponding amide. This intermediate is then reacted with piperidine and sulfonyl chloride to give the final product, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. The synthesis of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been reported in several research papers, and the compound has been prepared in both racemic and enantiopure forms.
科学的研究の応用
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases. In preclinical studies, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has shown promising results in inhibiting the growth and proliferation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting the activation of B-cells and reducing the production of autoantibodies.
特性
IUPAC Name |
N-tert-butyl-4-fluoro-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-16(2,3)18-15(20)12-7-8-13(17)14(11-12)23(21,22)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEFTOALEVUCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)



![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)


![6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5108133.png)
